molecular formula C10H12OS B13202555 2-(Methylthio)-1-phenylpropan-1-one

2-(Methylthio)-1-phenylpropan-1-one

Cat. No.: B13202555
M. Wt: 180.27 g/mol
InChI Key: AVUUKRQVJGLPCY-UHFFFAOYSA-N
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Description

2-(Methylthio)-1-phenylpropan-1-one is an organic compound with the molecular formula C10H12OS It is characterized by a phenyl group attached to a propanone backbone, with a methylthio substituent at the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylthio)-1-phenylpropan-1-one typically involves the reaction of benzaldehyde with methylthiomethyl ketone under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product. Common reagents used in this synthesis include hydrochloric acid and sodium hydroxide.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as palladium on carbon can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(Methylthio)-1-phenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Methylthio)-1-phenylpropan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.

Mechanism of Action

The mechanism of action of 2-(Methylthio)-1-phenylpropan-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the modulation of signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

    2-(Methylthio)aniline: Similar in structure but with an amine group instead of a ketone.

    2-(Methylthio)pyrimidine: Contains a pyrimidine ring instead of a phenyl group.

    4-Methylthio-2-oxobutanoic acid: Similar sulfur-containing compound with different functional groups.

Uniqueness: 2-(Methylthio)-1-phenylpropan-1-one is unique due to its specific combination of a phenyl group, a propanone backbone, and a methylthio substituent

Properties

Molecular Formula

C10H12OS

Molecular Weight

180.27 g/mol

IUPAC Name

2-methylsulfanyl-1-phenylpropan-1-one

InChI

InChI=1S/C10H12OS/c1-8(12-2)10(11)9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

AVUUKRQVJGLPCY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)SC

Origin of Product

United States

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